molecular formula C9H12OSi B1315502 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole CAS No. 321903-29-1

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole

Cat. No.: B1315502
CAS No.: 321903-29-1
M. Wt: 164.28 g/mol
InChI Key: GLZOQCBCUKBUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole, also known as 1,3-Dihydro-1,1-dimethyl-2,1-benzoxasilole, is a chemical compound with the molecular formula C9H12OSi . It is a colorless to almost colorless liquid .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 45 °C at 2 mmHg and a flash point of 71 °C . The specific gravity is 1.02 (20/20), and the refractive index is 1.52 .

Scientific Research Applications

Synthesis and Fluorescence Properties for DNA Detection

Research by Okuma et al. (2017) on 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, synthesized through a reaction involving 2-acetylaminobenzaldehyde and acetophenones, showcases the potential of structurally similar compounds in fluorescence-based applications. The synthesized compounds exhibited weak fluorescence, which was significantly enhanced upon interaction with double-stranded DNA, suggesting their utility in DNA/RNA detection in PAGE gels (Okuma et al., 2017).

Chemical Transformations and Synthesis of Aminoalcohols

Kuznetsov et al. (2001) investigated the reaction of heterocycles with nitriles, including seven-membered cyclic orthosilicates, which bears relevance to the silicon-containing structure of "1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole". This study highlighted the synthesis of aminoalcohols from methyl-substituted dioxasilolanes and dioxasilinanes, providing insights into novel synthetic pathways that could be applicable to similar compounds (Kuznetsov et al., 2001).

Novel Fused Oxazapolycyclic Skeletons

Petrovskii et al. (2017) explored the synthesis of complex fused oxazapolycyclic skeletons, demonstrating the potential of such structures in the development of new materials with unique photophysical properties. This research points to the broader applications of fused ring systems, similar in complexity to "this compound", in material science and photophysics (Petrovskii et al., 2017).

Methylation Studies and Lignin Depolymerization

Lui et al. (2016) conducted methylation studies using dimethyl carbonate on dihydroxybenzene derivatives, a process relevant to lignin depolymerization. This research highlights the role of methylation in modifying the properties of aromatic compounds, which could be analogous to modifications on "this compound" for specific applications (Lui et al., 2016).

Safety and Hazards

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If skin irritation occurs or eye irritation persists, get medical advice or attention .

Properties

IUPAC Name

1,1-dimethyl-3H-2,1-benzoxasilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OSi/c1-11(2)9-6-4-3-5-8(9)7-10-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZOQCBCUKBUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC=CC=C2CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345931
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321903-29-1
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Reactant of Route 2
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Reactant of Route 3
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Reactant of Route 4
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Reactant of Route 5
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Reactant of Route 6
1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.